![molecular formula C13H14N4O3 B12570996 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one CAS No. 192525-44-3](/img/structure/B12570996.png)
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyridazinone core, a piperazine ring, and a furan moiety, which collectively contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the acylation of piperazine with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Cyclization: The resulting intermediate undergoes cyclization with hydrazine derivatives to form the pyridazinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anti-tubercular, anti-inflammatory, and anticancer activities
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share the piperazine moiety and exhibit similar biological activities.
Piperazine Substituted Dihydrofuran Compounds: These compounds also contain a piperazine ring and have been studied for their acetylcholinesterase inhibitory activities.
Uniqueness
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one is unique due to its combination of a pyridazinone core, piperazine ring, and furan moiety, which collectively contribute to its distinct chemical properties and potential biological activities.
属性
CAS 编号 |
192525-44-3 |
|---|---|
分子式 |
C13H14N4O3 |
分子量 |
274.28 g/mol |
IUPAC 名称 |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N4O3/c18-12-4-3-11(14-15-12)16-5-7-17(8-6-16)13(19)10-2-1-9-20-10/h1-4,9H,5-8H2,(H,15,18) |
InChI 键 |
YWWVGZBYDANDNA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NNC(=O)C=C2)C(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
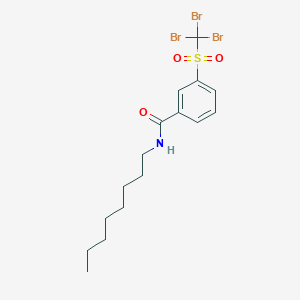
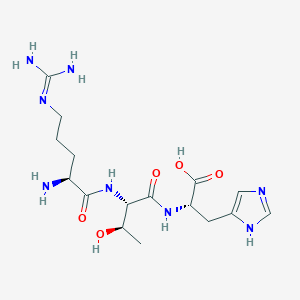
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
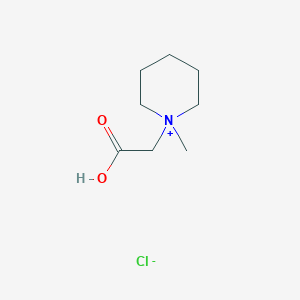


![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
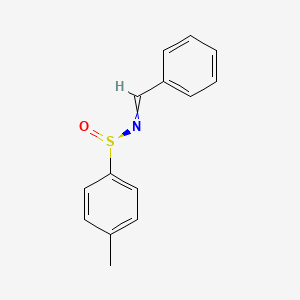
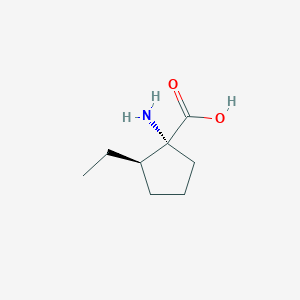
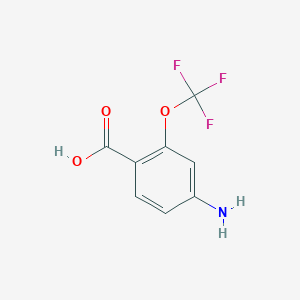
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)


